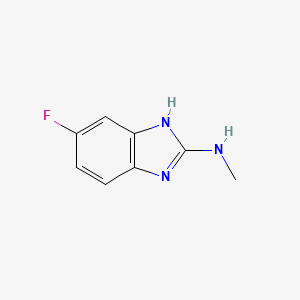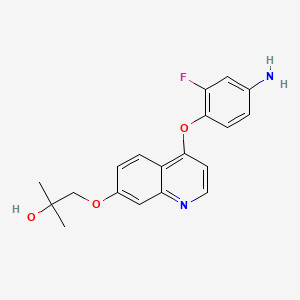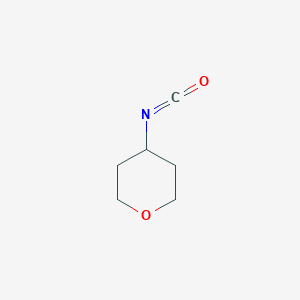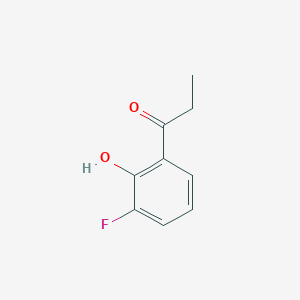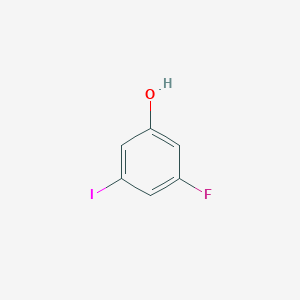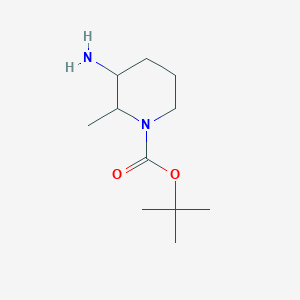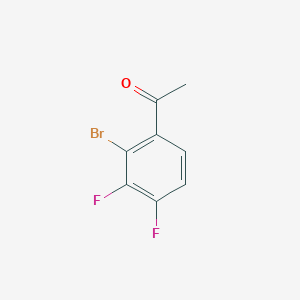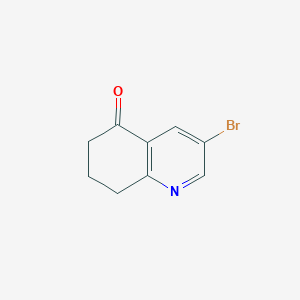
3-Bromo-7,8-dihydroquinolin-5(6H)-one
Descripción general
Descripción
3-Bromo-7,8-dihydroquinolin-5(6H)-one is a chemical compound with the molecular formula C9H8BrNO . It has a molecular weight of 226.07 . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Synthesis Analysis
The synthesis of 3-Bromo-7,8-dihydroquinolin-5(6H)-one involves several steps . The process starts with a mixture of cyclohexane-1,3-dione, ammonium acetate, and acetic acid in benzene, which is stirred at reflux for 7 hours. The mixture is then cooled, concentrated, and diluted with ethanol. The resulting solid is collected by filtration, and the filtrate is concentrated in vacuo. The residue is dissolved in dioxane, and the residual solids are filtered. The precipitate is collected by filtration and dried to give 3-aminocyclohex-2-enone .Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-7,8-dihydro-5(6H)-quinolinone . The InChI code for this compound is 1S/C9H8BrNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5H,1-3H2 .Physical And Chemical Properties Analysis
3-Bromo-7,8-dihydroquinolin-5(6H)-one is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 226.07 .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Brominated quinolones, including derivatives similar to 3-Bromo-7,8-dihydroquinolin-5(6H)-one, have been used as ligands in catalytic systems. For instance, a Cu-catalyst system utilizing 6,7-Dihydroquinolin-8(5H)-one oxime enabled efficient N-arylation of azoles, indicating the potential of brominated quinolones in facilitating coupling reactions in water under low catalyst loading (Wang et al., 2012).
- The Friedländer synthesis approach utilizing bromoquinoline derivatives to create novel chelating ligands highlights the versatility of such compounds in synthesizing complex organic molecules (Hu et al., 2003).
Photolabile Protecting Groups
- Brominated hydroxyquinoline has been explored as a photolabile protecting group with high efficiency and sensitivity to multiphoton excitation, making it suitable for in vivo studies. This suggests potential applications of brominated quinolones in developing caging groups for biological messengers (Fedoryak et al., 2002).
Antibacterial Activities
- Functionalized bromoquinolin-4-ol derivatives have shown significant antibacterial activities against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), pointing to the potential of brominated quinolones in antimicrobial drug development (Arshad et al., 2022).
Molecular Docking and Drug Design
- Studies involving bromoquinoline derivatives in molecular docking have identified potential anticancer properties through interactions with biological targets, suggesting a role for brominated quinolones in the design and discovery of new therapeutic agents (Agbo et al., 2015).
Safety and Hazards
The safety information for 3-Bromo-7,8-dihydroquinolin-5(6H)-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Propiedades
IUPAC Name |
3-bromo-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWUIRUUIMHHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)Br)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7,8-dihydroquinolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



